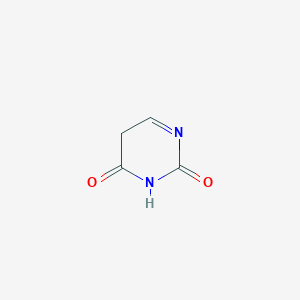

2,4(3H,5H)-Pyrimidinedione

Description

Structure

3D Structure

Properties

CAS No. |

4433-22-1 |

|---|---|

Molecular Formula |

C4H4N2O2 |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

5H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8) |

InChI Key |

SGLPRIIINMCHCW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC(=O)NC1=O |

Origin of Product |

United States |

Historical Context and Fundamental Significance in Biomolecular Sciences

The journey into understanding 2,4(3H,5H)-Pyrimidinedione began in 1900 when Italian chemist Alberto Ascoli first isolated the compound through the hydrolysis of yeast nuclein. ebi.ac.uk This discovery was a crucial step in unraveling the chemical composition of nucleic acids. Shortly after its initial isolation, it was also identified in bovine thymus and spleen, herring sperm, and wheat germ, establishing its widespread presence in biological systems. ebi.ac.uk The name "uracil" was originally coined in 1885 by the German chemist Robert Behrend during his work on synthesizing derivatives of uric acid. ebi.ac.uk

The fundamental significance of Uracil (B121893) lies in its role as a pyrimidine (B1678525) nucleobase in RNA. wikipedia.org In the structure of RNA, Uracil pairs with adenine (B156593) via two hydrogen bonds, a critical interaction for the formation of the RNA's secondary and tertiary structures and for its function in protein synthesis. wikipedia.org It is a demethylated form of thymine (B56734), the corresponding pyrimidine base in DNA. wikipedia.org This distinction is a key feature of the central dogma of molecular biology; Uracil replaces thymine during the transcription of DNA into RNA. wikipedia.org It is believed that the use of thymine in DNA instead of uracil increased DNA stability and the efficiency of replication over evolutionary time. wikipedia.org

The basic properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | Pyrimidine-2,4(1H,3H)-dione |

| Other Names | Uracil, 2,4-Dioxopyrimidine |

| CAS Number | 66-22-8 |

| Molecular Formula | C₄H₄N₂O₂ |

| Molecular Weight | 112.09 g/mol |

Data sourced from PubChem and other chemical databases. wikipedia.orgnih.gov

Evolution of Research Perspectives on 2,4 3h,5h Pyrimidinedione

Initial research on 2,4(3H,5H)-Pyrimidinedione was primarily focused on its fundamental role in nucleic acids. However, over the decades, the scientific perspective has broadened considerably. Researchers began to explore its metabolic pathways and its potential as a building block for synthetic chemistry.

A significant evolution in research has been the exploration of its derivatives for therapeutic purposes. The pyrimidinedione core structure has proven to be a versatile scaffold for developing novel drugs. juniperpublishers.com Scientists have synthesized and investigated a vast number of derivatives for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. juniperpublishers.comontosight.aigrafiati.com For instance, pyrimidinedione derivatives have been identified as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase. grafiati.com The acridine (B1665455) moiety, when combined with a pyrimidinedione core, has been studied for its ability to intercalate into DNA, a mechanism relevant to anticancer therapy. ontosight.ai

Another fascinating and more recent evolution in Uracil (B121893) research is its discovery in extraterrestrial environments. Based on isotopic ratios, it is believed that Uracil can be formed in space. wikipedia.org It has been detected in samples from the Murchison meteorite and, more recently, from the near-Earth asteroid Ryugu, providing strong evidence for its extraterrestrial synthesis. ebi.ac.ukwikipedia.org Data also suggests its presence on the surface of Titan, one of Saturn's moons. wikipedia.org These findings have profound implications for theories on the origin of life, suggesting that the basic building blocks of genetic material could have been delivered to a prebiotic Earth.

Scope and Academic Relevance of Current Research

Novel Synthetic Routes to this compound Scaffolds

The construction of the this compound ring system has been a subject of intense research, leading to the development of innovative synthetic strategies that offer improvements in efficiency, sustainability, and molecular diversity.

Multicomponent Reactions and Green Chemistry Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step, aligning well with the principles of green chemistry by minimizing waste and energy consumption. mdpi.com The Biginelli reaction, a classic MCR, provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are closely related to the uracil scaffold. redalyc.orgresearchgate.net This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. redalyc.orgresearchgate.net

Recent advancements have focused on developing more environmentally benign protocols for the Biginelli reaction. These include the use of reusable solid acid catalysts like dicalcium phosphate (B84403) dihydrate (DCPD) and green solvents. redalyc.org Solvent-free approaches, such as ball milling, have demonstrated excellent yields (>98%) and short reaction times for the synthesis of DHPMs. mdpi.com Furthermore, the use of natural and biodegradable catalysts, such as caffeine, under solvent-free conditions represents a significant step towards a truly green synthesis. shd-pub.org.rs Microwave-assisted synthesis has also been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating methods. sphinxsai.comresearchgate.net

| Reaction | Catalyst | Conditions | Advantages |

| Biginelli Reaction | Dicalcium Phosphate Dihydrate (DCPD) | Reflux in Ethanol | Reusable catalyst, good yields |

| Biginelli Reaction | Caffeine | Solvent-free | Natural, biodegradable catalyst, high yields |

| Biginelli Reaction | None | Ball milling, solvent-free | High yields, short reaction time, clean |

| Biginelli Reaction | Hydrochloric acid | Microwave irradiation (225W) | Rapid, high yields |

Catalytic Synthesis Strategies

Catalysis, particularly transition metal catalysis, has revolutionized the synthesis of substituted uracils, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are extensively used for the functionalization of the uracil ring. kuleuven.bethieme-connect.com

The Heck reaction, for instance, has been employed to prepare (E)-5-(2-bromovinyl) derivatives of uracil. thieme-connect.com The Sonogashira coupling allows for the introduction of alkynyl groups at the C5 position, while the Suzuki-Miyaura coupling is effective for creating 5-aryl uracils. thieme-connect.comresearchgate.net Stille coupling reactions have also been utilized in this context. thieme-connect.com More recently, direct C-H activation/olefination of uridines has been achieved using palladium catalysis, offering an atom-economical and environmentally friendly approach to C5-alkene modified uracils. rsc.org

In addition to metal-catalyzed methods, there is a growing interest in metal-free synthetic routes. rsc.orgrsc.orgnih.gov These approaches often involve tandem reactions or photo-oxidation to construct the pyrimidine (B1678525) ring, avoiding the potential for metal contamination in the final products. rsc.orgfrontiersin.org For example, a metal-free synthesis of pyrimidines from amidines and α,β-unsaturated ketones proceeds via a tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. rsc.org

| Reaction Type | Catalyst/Reagent | Position of Functionalization |

| Heck Reaction | Palladium | C5 |

| Sonogashira Coupling | Palladium | C5 |

| Suzuki-Miyaura Coupling | Palladium | C5 |

| Stille Coupling | Palladium | C5 |

| Direct C-H Olefination | Palladium(II) acetate | C5 |

| Cope-type Hydroamination | None (Transition-metal-free) | Ring formation |

| Tandem [3+3] Annulation/Photo-oxidation | None (Metal-free) | Ring formation |

Regioselective Synthesis of Substituted 2,4(3H,5H)-Pyrimidinediones

The regioselective synthesis of substituted uracils is crucial as the position of the substituent significantly influences the biological activity of the molecule. thieme-connect.com The uracil ring presents multiple reactive sites, and controlling the selectivity of a reaction to a specific position is a key synthetic challenge. thieme-connect.com

A major focus has been on the regioselective N-alkylation of the uracil ring, particularly differentiating between the N1 and N3 positions. thieme-connect.comthieme-connect.com Michael-type addition has proven to be a convenient method for achieving regioselective N-alkylation. thieme-connect.comthieme-connect.comnih.gov The addition of uracils to acrylic acceptors at the N1-position is a common strategy in the synthesis of acyclic nucleosides. thieme-connect.com For instance, the N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate (B77674) can be achieved with complete regioselectivity in the presence of triethylamine (B128534) (TEA) as a base. nih.gov The choice of reaction conditions, including the base and solvent, plays a critical role in directing the alkylation to the desired nitrogen atom. thieme-connect.comnih.gov

Chemical Modification and Derivatization Strategies

The chemical modification of the pre-formed this compound scaffold is a versatile strategy for generating libraries of analogs for biological screening. This includes substitutions at the nitrogen and carbon atoms of the ring.

N-Substitution and Ring Functionalization

N-substitution of the uracil ring can be achieved through various alkylation methods. thieme-connect.comthieme-connect.com Besides the Michael addition mentioned earlier, other methods include nucleophilic substitution using haloalkyl substrates with activated uracil rings and the Mitsunobu reaction. nih.gov

Ring functionalization primarily targets the C5 and C6 positions of the uracil ring. researchgate.nettandfonline.comconicet.gov.arresearchgate.net The C5 position is susceptible to electrophilic attack. thieme-connect.com Palladium-catalyzed cross-coupling reactions are widely used for the arylation and vinylation of the C5 position. researchgate.netmdpi.com Direct C-H functionalization has also emerged as a powerful tool. For example, the regioselectivity of C-H arylation of 1,3-dimethyluracil (B184088) can be controlled by the catalytic system: Pd-based catalysts favor C5 arylation, while a mixed Pd/Cu system preferentially directs the reaction to the C6 position. nih.gov Amination at the C5 position can also be achieved. nih.gov

| Modification | Position | Method |

| N-Alkylation | N1/N3 | Michael-type Addition, Nucleophilic Substitution, Mitsunobu Reaction thieme-connect.comthieme-connect.comnih.gov |

| C-Arylation | C5/C6 | Pd-catalyzed cross-coupling (e.g., Suzuki), Direct C-H arylation researchgate.netmdpi.comnih.gov |

| C-Vinylation | C5 | Pd-catalyzed Heck reaction thieme-connect.com |

| C-Alkynylation | C5 | Pd-catalyzed Sonogashira coupling thieme-connect.com |

| C-Amination | C5 | Copper-catalyzed amination nih.gov |

Synthesis of Nucleoside Analogs of this compound

The synthesis of nucleoside analogs, where a sugar moiety is attached to the N1 position of the uracil ring, is of great interest due to their potential as antiviral and anticancer agents. mdpi.commdpi.com A key step in this synthesis is the glycosylation reaction, which forms the N-glycosidic bond between the uracil base and the sugar. beilstein-journals.orgresearchgate.net

The Vorbrüggen glycosylation is a widely used method, which involves the condensation of a silylated uracil with a protected sugar derivative, typically activated at the anomeric carbon, in the presence of a Lewis acid. mdpi.comresearchgate.net Pummerer-type glycosylation reactions, often mediated by hypervalent iodine compounds, provide an alternative route for the synthesis of 4'-thionucleosides. beilstein-journals.org The synthesis of both carbocyclic nucleoside analogs, where the furanose ring is replaced by a carbocycle, and acyclic nucleoside analogs, which lack a cyclic sugar moiety, are also important areas of research. thieme-connect.comthieme-connect.com Solid-phase synthesis has been developed to facilitate the generation of libraries of uridine-based nucleoside analogs. nih.gov

Incorporation of Halogen Atoms and Other Functional Groups on this compound and its Analogs

The strategic introduction of halogen atoms and a diverse array of other functional groups onto the this compound scaffold, commonly known as uracil, is a cornerstone of medicinal chemistry and drug design. These modifications can profoundly influence the molecule's biological activity, metabolic stability, and binding affinity to target enzymes and receptors. A wide spectrum of synthetic methodologies has been developed to achieve regioselective functionalization at various positions of the pyrimidine ring, primarily at the C5 and C6 positions.

Halogenation of the Pyrimidinedione Ring

The incorporation of halogen atoms (F, Cl, Br, I) is a common strategy to modulate the electronic properties and reactivity of the uracil ring. Halogenated uracils are valuable intermediates for further chemical transformations, particularly cross-coupling reactions.

Direct electrophilic halogenation is a widely employed method. For instance, the bromination of uracil and its derivatives can be achieved using various brominating agents. The reaction of N-substituted uracils with bromine in water at a neutral pH can lead to the formation of 5-bromo-6-hydroxy-5,6-dihydrouracils. ijpbs.net Subsequent dehydration, often facilitated by heating or acid catalysis, yields the corresponding 5-bromopyrimidine. ijpbs.net A more direct approach involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. Visible light-induced bromination of uracil derivatives with NBS in acetonitrile (B52724) has been reported as a rapid and scalable green method. cas.cz This reaction is believed to proceed through a radical pathway followed by electrophilic substitution. cas.cz

Similarly, chlorination and iodination are readily accomplished. Iodine monochloride (ICl) or N-chlorosuccinimide (NCS) in the presence of sodium azide (B81097) can be used for the synthesis of 5-chloro- and 5-iodouracil (B140508) nucleosides, proceeding through a 5-halo-6-azido-5,6-dihydro intermediate. ijpbs.net Cerium(IV)-mediated halogenation offers another route for the introduction of halogens at the C-5 position of uracil derivatives. arkat-usa.org

Fluorination often requires specialized reagents. 5-Fluorouracil, a clinically significant anticancer drug, can be synthesized through various methods, though direct fluorination of uracil can be challenging.

Table 1: Selected Methods for Halogenation of this compound Derivatives

| Halogen | Reagent(s) | Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromo | N-Bromosuccinimide (NBS), Visible Light | 6-Substituted Uracils | Acetonitrile, Constant Photon Flux | Good to Excellent | cas.cz |

| Bromo | Bromine Water | N1-Substituted Uracils | pH 7, followed by heating/acid | - | ijpbs.net |

| Chloro | N-Chlorosuccinimide (NCS), Sodium Azide | Uridine (B1682114) | 25–45 °C | 84-95 | ijpbs.net |

| Iodo | Iodine Monochloride (ICl), Sodium Azide | 2'-Deoxyuridine | 25–45 °C | 84-95 | ijpbs.net |

| Iodo | Iodine, Chloramine-T | Uridine | Water | - | ijpbs.net |

Introduction of Other Functional Groups

Beyond halogenation, a plethora of other functional groups can be installed on the pyrimidinedione ring, significantly expanding its chemical diversity and potential applications. These functionalizations can be achieved through various strategies, including direct C-H activation, nucleophilic substitution, and cycloaddition reactions.

Nitrile Group (Cyano) Functionalization: The cyano group can be introduced at the C5 position to produce 5-cyanouracil (B1208135) derivatives. These compounds can serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines. ijpbs.net The synthesis of 1,6-disubstituted and 1,3,6-trisubstituted-5-cyanouracils has been reported. cpu.edu.cn 5-Cyanouracil can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrile oxides to yield 5-(1,2,4-oxadiazol-5-yl)uracils. arkat-usa.org

Nitro Group Functionalization: The introduction of a nitro group at the C5 position is typically achieved through nitration using a mixture of nitric and sulfuric acids. 5-Nitrouracil (B18501) is a highly polarizable molecule and can be used as a precursor for the synthesis of other derivatives. mdpi.com For instance, 1-(2,4-dinitrophenyl)-5-nitrouracil can react with various amines to yield N1-substituted 5-nitrouracil derivatives. researchgate.net The reaction of 5-nitrouracil with (2-hydroxyethyl) acrylate under Michael addition conditions has also been reported. beilstein-journals.org

Amino Group Functionalization: The amino group can be introduced either by reduction of a nitro group or through direct amination reactions. The synthesis of 6-aminouracil (B15529) derivatives can be achieved by treating 6-chlorouracil (B25721) with the desired amine. mdpi.com Direct C-H amination of ethers with uracil derivatives has been achieved using a transition-metal-free method at room temperature. epfl.ch Furthermore, 4-O-sulfonyluracil derivatives can undergo amination with ammonia (B1221849) or primary/secondary amines to produce cytosine derivatives. google.com

Alkyl and Aryl Group Functionalization: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for introducing alkyl and aryl groups, particularly at the C5 position of pre-halogenated uracils. rsc.orgrsc.org Direct C-H arylation of uracil derivatives offers a more atom-economical approach, avoiding the pre-functionalization step. nih.govmdpi.com Palladium-catalyzed direct C5-H arylation of 1,3-dimethyluracil with aryl halides has been shown to be regioselective. nih.gov Similarly, copper-mediated C6-H arylation of 1,3-disubstituted uracils has been developed. nih.gov The synthesis of 6-alkylated pyrimidine derivatives can also be achieved through lithiation of a suitable precursor followed by reaction with an electrophile. researchgate.net

Hydrazinyl and Hydrazono Groups: The synthesis of 6-hydrazinyl and 6-hydrazono derivatives has been reported. For example, 6-hydrazinonicotinic acid hydrazide can serve as a precursor for the synthesis of various heteroaryl-linked pyridinohydrazones. researchgate.net The reaction of 6-methyluracil-5-carboxaldehyde with carboxylic acid hydrazides or hydrazines leads to the formation of hydrazones. researchgate.net

Table 2: Selected Methods for the Introduction of Other Functional Groups

| Functional Group | Method | Reagent(s) | Position | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyano | Cycloaddition | Aromatic Aldoximes, NCS, TEA | C5 | DMF, Room Temperature, 24h | 44-51 | arkat-usa.org |

| Nitro | Nitration | Nitric Acid, Sulfuric Acid | C5 | - | - | mdpi.com |

| Amino | Nucleophilic Substitution | Ammonia | C4 | Organic Solvent, 0-150 °C | >90 | google.com |

| Aryl | Direct C-H Arylation (Pd-catalyzed) | Aryl Halides, Pd(OAc)₂, Cs₂CO₃ | C5 | 130 °C, 12h | 35-79 | fiu.edu |

| Aryl | Direct C-H Arylation (Cu-mediated) | Aryl Iodides, t-BuOLi, CuBr | C6 | DMF, Reflux | - | nih.gov |

| Alkyl | Lithiation/Alkylation | Organolithium, Electrophile | C6 | - | - | researchgate.net |

| Hydrazono | Condensation | Carboxylic Acid Hydrazides | C5-carboxaldehyde | - | - | researchgate.net |

Quantum Chemical Calculations and Electronic Structure Studies

Quantum chemical calculations serve as a powerful tool to understand the fundamental electronic properties of this compound. These studies provide insights into its stability, aromaticity, and reactivity.

Tautomeric Equilibria and Proton Transfer Mechanisms

This compound can exist in several tautomeric forms due to intramolecular proton transfer, a phenomenon known as prototropy. researchgate.netrsc.org These tautomers arise from amide-iminol and keto-enol conversions. researchgate.net Computational studies, employing methods like Density Functional Theory (DFT), have been crucial in determining the relative stabilities of these tautomers. researchgate.netresearchgate.net

The diketo tautomer, this compound, is consistently identified as the most stable form in the gas phase, in solutions, and in the solid state. researchgate.net Other tautomeric forms, such as the 2-hydroxy-4-oxo and 2-oxo-4-hydroxy variants, are significantly less stable. researchgate.net For instance, the 2-hydroxy-4-oxo and 2-oxo-4-hydroxy tautomers have been calculated to be less stable than the primary diketo form by 44 and 50 kJ mol⁻¹, respectively. researchgate.net Semiempirical molecular orbital studies also predict the N3-U tautomer (the diketo form) to be the most stable, with the most feasible tautomeric shift predicted to be the N3 → O4 proton transfer. mdpi.com

The energy barriers for these intramolecular proton transfers in an isolated molecule are exceptionally high, calculated to be between 110 and 180 kJ mol⁻¹. researchgate.net However, the presence of water molecules can significantly lower these barriers, facilitating the tautomeric conversions. researchgate.net Despite the existence of multiple tautomers, the tautomeric mixture of neutral uracil consists predominantly of the single, most stable diketo tautomer (U13). researchgate.net

| Tautomer | Predicted Relative Stability Order mdpi.com | Relative Energy (kJ mol⁻¹) vs. Diketo Form researchgate.net |

|---|---|---|

| N3-U (diketo) | 1 (Most Stable) | 0 |

| O4-U | 2 | 50 |

| O2-U | 3 | 44 |

Aromaticity and Electronic Delocalization Analysis

The aromaticity of this compound is a subject of considerable scientific discussion. Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. rsc.org While uracil contains a six-membered ring, its classification as aromatic is not straightforward. researchgate.net

Theoretical analyses using various aromaticity indices have described the aromatic character of nucleobases to generally decrease in the order of adenine (B156593) > guanine (B1146940) ≥ cytosine > thymine (B56734) ≥ uracil. acs.org Many studies conclude that uracil is essentially non-aromatic. acs.org For example, calculations of the "index of deviation from aromaticity" (IDA) for uracil yield values of 5.256 in the gas phase and 4.998 in a solvent model, with these large values indicating an almost complete lack of aromaticity. acs.org This finding is supported by high-accuracy CASSCF computations which show a stable nonaromatic form of uracil in both the gas phase and in polar solvents. acs.org

Conversely, other studies based on experimental and theoretical enthalpies of hydrogenation suggest that uracil possesses a degree of aromatic character. One such study determined that uracil has approximately 30.0% of aromatic character in the gaseous phase. acs.org The main ionic electronic configurations of uracil have been shown to involve charge transfer from an endocyclic carbon atom to an exocyclic oxygen atom. acs.org The effect of solvents on the aromatic character of uracil appears to be negligible. acs.org

Frontier Molecular Orbitals and Reactivity Prediction

Frontier molecular orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. diva-portal.org

For this compound, the HOMO is primarily located over the O7 and C1 atoms, indicating these sites are nucleophilic or electron-donating. rsc.org The LUMO is concentrated over the N10, C3, and C4 atoms, suggesting these sites are electrophilic or electron-accepting. rsc.org This distribution of frontier orbitals helps in predicting how uracil will interact with other chemical species. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. diva-portal.org DFT calculations have been employed to determine the energies of these orbitals, which can be influenced by factors such as the solvent environment. rsc.orgresearchgate.net

| Compound | Solvent | HOMO Energy | LUMO Energy | Energy Gap (ΔE) |

|---|---|---|---|---|

| Cytosine (related pyrimidine) | Gas Phase | -6.31 | -0.90 | 5.41 |

| Chloroform | -6.61 | -1.24 | 5.37 | |

| n-Octanol | -6.70 | -1.35 | 5.35 | |

| DMSO | -6.73 | -1.39 | 5.34 | |

| Water | -6.75 | -1.42 | 5.33 |

Note: Data for cytosine, a closely related pyrimidine base, is presented to illustrate the influence of solvent on frontier orbital energies as detailed data for uracil itself was not available in the cited source.

Molecular Dynamics and Simulation Studies of this compound Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions. These simulations have been applied to this compound to study its dynamics in various environments, from aqueous solutions to crystalline states.

Ab initio MD simulations of uracil in aqueous solution have revealed detailed information about its hydration shell. acs.org These studies show that a uracil molecule is coordinated by a first hydration shell consisting of up to nine water molecules. acs.org Six of these water molecules form hydrogen bonds with the amide and carbonyl groups, while an additional three water molecules are located on either side of the pyrimidine ring, showing a tendency for π-hydrogen bonding. acs.org

Non-Covalent Interactions and Intermolecular Forces in this compound Systems

Non-covalent interactions are fundamental to the structure and function of biological systems and molecular crystals. For this compound, these forces, particularly hydrogen bonding and π-stacking, dictate its self-assembly and recognition properties.

In the solid state, the crystal packing of uracil is stabilized by a network of intermolecular interactions. Analysis of the crystal structure shows that the most significant interactions are symmetric N–H⋯O hydrogen bonds, which can account for a large percentage of the total interactions. Van der Waals interactions, such as H⋯H contacts, also play a substantial role. For example, one analysis found that N–H⋯O and H⋯H contacts represent over 70% of the total interactions stabilizing the crystal packing.

Mechanistic Enzymology and Biological Pathways Involving 2,4 3h,5h Pyrimidinedione

De Novo Pyrimidine (B1678525) Biosynthesis Pathway: Enzymatic Steps and Regulation

The de novo synthesis of pyrimidine nucleotides is an essential metabolic pathway that builds the pyrimidine ring from simple precursor molecules such as bicarbonate, aspartate, and glutamine. creative-proteomics.com This energy-intensive process is highly regulated to meet the cell's demand for nucleotides. creative-proteomics.com In animals, the first three enzymatic activities of this pathway are catalyzed by a single multifunctional protein known as CAD, which includes carbamoyl (B1232498) phosphate (B84403) synthetase II, aspartate transcarbamoylase, and dihydroorotase. wikipedia.org

The pathway is regulated at several key enzymatic steps. Carbamoyl phosphate synthetase II (CPS II), which catalyzes the first committed step, is allosterically activated by ATP and PRPP and inhibited by the end-products UTP and UDP. wikipedia.orgmicrobenotes.com Aspartate transcarbamoylase (ATCase) is also a critical regulatory point, particularly in bacteria, where it is inhibited by CTP and activated by ATP. nih.govlibretexts.org

Key Regulatory Enzymes in De Novo Pyrimidine Biosynthesis

| Enzyme | Activators | Inhibitors |

| Carbamoyl Phosphate Synthetase II (CPS II) | ATP, PRPP | UTP, UDP |

| Aspartate Transcarbamoylase (ATCase) | ATP | CTP |

Carbamoyl Phosphate Synthetase (CPS) and Aspartate Transcarbamoylase (ATCase) Mechanisms

Carbamoyl Phosphate Synthetase (CPS) catalyzes the ATP-dependent synthesis of carbamoyl phosphate from either glutamine or ammonia (B1221849) and bicarbonate. wikipedia.org This enzyme has three active sites connected by inter-domain tunnels that facilitate the transfer of unstable intermediates. wikipedia.org The reaction proceeds in three main steps:

Bicarbonate is phosphorylated by ATP to form carboxyphosphate. wikipedia.orgwikipedia.org

Ammonia attacks the carboxyphosphate, yielding carbamate (B1207046) and releasing inorganic phosphate. wikipedia.orgnih.gov

A second molecule of ATP phosphorylates carbamate to produce carbamoyl phosphate. wikipedia.orgwikipedia.org

CPS utilizes two ATP molecules at two distinct domains. nih.gov A proposed "nucleotide switch" mechanism suggests that ATP hydrolysis at one domain triggers a conformational change that facilitates carbamoyl phosphate synthesis at the other. nih.gov

Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate, the committed step in pyrimidine biosynthesis in E. coli. nih.govacs.org This enzyme is a classic example of allosteric regulation. nih.govproteopedia.org ATCase exists in two conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. proteopedia.orgslideshare.net The binding of substrates to the catalytic subunits shifts the equilibrium towards the R state, while the binding of the inhibitor CTP to the regulatory subunits favors the T state. proteopedia.orgslideshare.net Conversely, the activator ATP binds to the regulatory sites and promotes the R state. proteopedia.orgslideshare.net These allosteric effectors bind at a site approximately 60 Å away from the active site, inducing structural changes that modulate catalytic activity. acs.org

Dihydroorotase and OMP Decarboxylase Investigations

Dihydroorotase (DHO) is a zinc metalloenzyme that catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate. acs.orgnih.gov The enzyme's active site contains two zinc ions bridged by a hydroxide (B78521) molecule, which acts as the nucleophile in the hydrolysis of dihydroorotate. nih.govresearchgate.net The pH-rate profiles indicate that a single group in the enzyme must be unprotonated for the hydrolysis reaction and protonated for the condensation reaction. nih.gov Specific residues, including Arg-20, Asn-44, and His-254, are critical for substrate recognition through electrostatic interactions with the exocyclic α-carboxylate of dihydroorotate. acs.orgnih.gov

Orotidine 5'-Monophosphate (OMP) Decarboxylase is a remarkably proficient enzyme, accelerating the decarboxylation of OMP to form uridine (B1682114) monophosphate (UMP) by a factor of 10¹⁷. pnas.orgnih.gov This final step in the de novo biosynthesis of UMP proceeds without any cofactors. pnas.orgebi.ac.uk The proposed mechanism involves a stepwise reaction with the formation of a stabilized vinyl carbanion intermediate. nih.govnih.gov The active site provides significant stabilization (≥ 14 kcal/mol) to this carbanion. nih.gov One proposed mechanism suggests that the ground state of the substrate is destabilized by electrostatic repulsion between its carboxylate group and the carboxylate of an active site aspartate residue (Asp60). pnas.org This repulsion is alleviated in the transition state as negative charge shifts to C6 of the pyrimidine ring, which is near a protonated lysine (B10760008) residue (Lys62). pnas.org

Salvage Pathways and 2,4(3H,5H)-Pyrimidinedione Recycling Mechanisms

In addition to de novo synthesis, cells can recycle pyrimidine bases and nucleosides from the degradation of nucleic acids through salvage pathways. creative-proteomics.comyoutube.com These pathways are less energy-intensive and are crucial for tissues with low de novo synthesis activity. creative-proteomics.com

The key enzymes in the uracil (B121893) salvage pathway include:

Uridine Phosphorylase : This enzyme catalyzes the reversible conversion of uracil and ribose-1-phosphate (B8699412) to uridine and inorganic phosphate. youtube.comwikipedia.org

Uracil Phosphoribosyltransferase (UPP) : This enzyme catalyzes the conversion of uracil and phosphoribosyl pyrophosphate (PRPP) to uridine monophosphate (UMP). nih.gov

Uridine Kinase : This enzyme phosphorylates uridine to form UMP. wikipedia.org

In some organisms, cytidine (B196190) can be converted to uridine by cytidine deaminase, which then enters the uracil salvage pathway. youtube.comwikipedia.org The resulting UMP can be further phosphorylated to UDP and UTP for use in RNA synthesis. youtube.comwikipedia.org

Enzymes of the Uracil Salvage Pathway

| Enzyme | Reaction |

| Uridine Phosphorylase | Uracil + Ribose-1-Phosphate ↔ Uridine + Pi |

| Uracil Phosphoribosyltransferase (UPP) | Uracil + PRPP → UMP + PPi |

| Uridine Kinase | Uridine + ATP → UMP + ADP |

| Cytidine Deaminase | Cytidine → Uridine + NH₃ |

This compound in DNA Repair Mechanisms: Uracil-DNA Glycosylase (UDG)

Uracil can arise in DNA through the deamination of cytosine or the misincorporation of dUMP during replication. nih.govwikipedia.org Uracil-DNA glycosylase (UDG) is a key enzyme in the base excision repair (BER) pathway that removes uracil from DNA, preventing mutagenesis. nih.govwikipedia.org Human cells express several types of DNA glycosylases that share a common mechanism of base eversion and excision. wikipedia.org

Substrate Recognition and Base Flipping Mechanisms

UDG scans the minor groove of the DNA for uracil. kenyon.edu Upon encountering a uracil residue, the enzyme flips the uracil base out of the DNA helix and into its active site pocket. nih.govnih.gov This "base flipping" mechanism involves significant distortion of the DNA backbone. nih.govnih.gov

Several models have been proposed for how UDG finds and flips its target. One is the "pinch-push-pull" model, where the enzyme actively induces the base flip. researchgate.netresearchgate.net This involves a leucine (B10760876) residue penetrating the DNA helix (push) and interactions within the uracil recognition pocket facilitating the final binding (pull). researchgate.net Another model suggests that the enzyme traps a uracil base that has transiently flipped out of the helix on its own. researchgate.net Kinetic studies support an enzyme-assisted mechanism where the DNA duplex is locally destabilized before the base-flipping step. nih.gov The enzyme compresses the DNA backbone, which is thought to destabilize the stacking of the nucleotide and induce it to flip into the active site. nih.gov

Catalytic Mechanism and Transition State Analysis

Once the uracil base is in the active site, UDG catalyzes the hydrolytic cleavage of the N-glycosidic bond that links the base to the deoxyribose sugar. nih.govresearchgate.net This reaction proceeds via a direct-displacement hydrolytic mechanism. researchgate.net

Kinetic isotope effect studies suggest a stepwise (SN1) mechanism where the cleavage of the N-glycosidic bond results in a discrete oxocarbenium ion intermediate. researchgate.netnih.gov This intermediate is then attacked by a water molecule. researchgate.netnih.gov A conserved aspartate residue in the active site plays a role in stabilizing the transition state leading to the oxocarbenium ion and in positioning and activating the nucleophilic water molecule. researchgate.netnih.gov The enzyme funnels substrate-binding energy into distorting the uracil and deoxyribose of the flipped-out nucleotide, which is relieved upon cleavage of the glycosylic bond. pnas.org

Kinetic Isotope Effect Studies in UDG Catalysis

Kinetic isotope effect (KIE) studies have been instrumental in elucidating the transition-state structure of the reaction catalyzed by uracil-DNA glycosylase (UDG), the enzyme responsible for excising uracil from DNA. These studies measure the effect of isotopic substitution at specific atomic positions on the rate of the reaction, providing critical insights into bond-breaking and bond-forming events and the geometry of the transition state.

Research has revealed a small primary ¹³C KIE and a large secondary α-deuterium KIE for the UDG-catalyzed hydrolysis of the N-glycosidic bond of deoxyuridine. nih.govacs.orgacs.org The small ¹³C KIE suggests that the glycosidic bond is almost entirely cleaved in the transition state. nih.govacs.orgacs.org Concurrently, the large α-deuterium KIE indicates a significant development of sp² character at the anomeric carbon, moving from an sp³ hybridization in the reactant state. nih.govacs.orgacs.org

Furthermore, β-deuterium KIEs have been used to probe the conformation of the sugar ring in the transition state. The geometric interpretation of these effects suggests that the furanose ring adopts a conformation with a mild 3'-exo pucker. nih.govacs.org This puckering is believed to maximize the stabilization of the developing positive charge on the anomeric carbon, characteristic of an oxocarbenium ion. nih.govacs.org

Collectively, these KIE measurements strongly support a dissociative (SN1-like) mechanism for UDG catalysis. The data point towards a transition state with a nearly complete cleavage of the N-glycosidic bond, leading to the formation of a discrete oxocarbenium ion intermediate and a uracil anion. nih.govacs.orgacs.orgnih.gov This is followed by the nucleophilic attack of a water molecule to complete the hydrolysis. researchgate.net

Table 1: Kinetic Isotope Effects in UDG Catalysis

| Isotope Effect Measurement | Experimental Value | Interpretation |

| Primary ¹³C KIE | 1.010 ± 0.009 | Glycosidic bond is almost completely broken in the transition state. nih.govacs.orgacs.org |

| Secondary α-deuterium KIE | 1.201 ± 0.021 | Significant sp² character at the anomeric carbon in the transition state. nih.govacs.orgacs.org |

| Secondary β-deuterium KIEs | - | Furanose ring adopts a mild 3'-exo sugar pucker. nih.govacs.org |

Catabolic Pathways of this compound and Derivatives: Amidohydrolase Function

The catabolism of this compound (uracil) and its derivatives, such as thymine (B56734), proceeds through a reductive pathway involving a series of enzymatic steps. This pathway is crucial for the degradation and recycling of pyrimidine bases. A key class of enzymes in this process are amidohydrolases, which catalyze the hydrolysis of amide bonds.

The catabolic pathway for uracil is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which reduces uracil to 5,6-dihydrouracil in an NADPH-dependent reaction. researchgate.netnih.govoatext.com This is the rate-limiting step in the pathway. nih.govnih.gov

The second step involves the hydrolytic ring opening of 5,6-dihydrouracil, a reaction catalyzed by dihydropyrimidinase (DHP), which is itself an amidohydrolase. oatext.comnih.gov This reaction yields N-carbamoyl-β-alanine. oatext.comnih.gov

The final step in this pathway is catalyzed by β-ureidopropionase, also known as N-carbamoyl-β-alanine amidohydrolase. oatext.comwikipedia.org This enzyme, a member of the amidohydrolase superfamily, hydrolyzes N-carbamoyl-β-alanine to produce β-alanine, ammonia, and carbon dioxide. oatext.comwikipedia.orgoup.comfiveable.me Deficiencies in this enzyme can lead to an inborn error of pyrimidine degradation known as β-ureidopropionase deficiency, characterized by the accumulation of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid. oup.comnih.gov

Table 2: Enzymes in the Catabolic Pathway of Uracil

| Enzyme | EC Number | Substrate | Product |

| Dihydropyrimidine Dehydrogenase (DPD) | 1.3.1.2 | Uracil | 5,6-Dihydrouracil nih.govoatext.com |

| Dihydropyrimidinase (DHP) | 3.5.2.2 | 5,6-Dihydrouracil | N-carbamoyl-β-alanine oatext.comnih.gov |

| β-Ureidopropionase | 3.5.1.6 | N-carbamoyl-β-alanine | β-alanine, CO₂, NH₃ oatext.comwikipedia.orgoup.comfiveable.me |

Role of this compound in Riboflavin (B1680620) Biosynthesis Pathways

While this compound itself is not a direct precursor in the riboflavin biosynthesis pathway, a derivative, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, is a key intermediate. This pathway begins with guanosine (B1672433) triphosphate (GTP) and leads to the formation of riboflavin (vitamin B₂).

The biosynthesis of one molecule of riboflavin requires one molecule of GTP and two molecules of ribulose 5-phosphate. The pyrimidine ring of the precursor is derived from GTP. The pathway involves a series of enzymatic reactions that convert GTP into the key pyrimidine intermediate, which is then condensed with a four-carbon unit derived from ribulose 5-phosphate.

GTP Cyclohydrolase II and Downstream Enzymatic Conversions

The first committed step in the riboflavin biosynthesis pathway is catalyzed by GTP cyclohydrolase II. This enzyme hydrolytically opens the imidazole (B134444) ring of GTP to produce 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate, formate, and pyrophosphate.

Following the action of GTP cyclohydrolase II, a series of enzymatic conversions transform the initial pyrimidine product into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. In many bacteria and plants, this involves a deamination followed by a reduction. A bifunctional deaminase-reductase catalyzes the deamination of the pyrimidine ring to yield 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate. Subsequently, the ribosyl side chain is reduced to a ribityl group, forming 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate. A phosphatase then removes the 5'-phosphate to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

This pyrimidinedione derivative is then condensed with 3,4-dihydroxy-2-butanone 4-phosphate (derived from ribulose 5-phosphate) by the enzyme 6,7-dimethyl-8-ribityllumazine (B135004) synthase. The product of this reaction, 6,7-dimethyl-8-ribityllumazine, is the direct precursor to riboflavin. The final step in the pathway is catalyzed by riboflavin synthase, which dismutates two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is then recycled in the pathway. nih.gov

Table 3: Key Intermediates in the Conversion of GTP to the Pyrimidinedione Precursor of Riboflavin

| Compound Name | Role in Pathway |

| Guanosine Triphosphate (GTP) | Initial substrate |

| 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate | Product of GTP cyclohydrolase II |

| 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate | Product of deamination |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate | Product of side-chain reduction |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Dephosphorylated key intermediate |

Structure Activity Relationship Sar Studies of 2,4 3h,5h Pyrimidinedione Derivatives in Molecular Recognition

Elucidation of Molecular Interactions with Target Enzymes and Proteins

The biological activity of 2,4(3H,5H)-pyrimidinedione derivatives is intrinsically linked to their ability to recognize and bind to specific sites on target proteins and enzymes. Understanding these molecular interactions at an atomic level is key to optimizing their therapeutic potential.

Binding Pocket Analysis and Ligand-Protein Interactions

The binding of a uracil (B121893) derivative to its target is dictated by the specific architecture and chemical environment of the enzyme's binding pocket. Detailed analysis of these pockets reveals key amino acid residues that form critical contacts with the ligand, stabilizing the complex.

For instance, studies on non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) show that the pyrimidinedione core fits into a specific allosteric binding pocket. nih.gov Similarly, research on HIV-1 capsid (CA) protein inhibitors identified a binding pocket in the N-terminal domain (NTD) where uracil derivatives can lodge. ekb.eg This pocket is lined with important residues such as Asn53, Leu56, Asn57, Gln63, Met66, and Lys70. The interactions are primarily hydrophobic, though hydrogen bonds with residues like Asn57 are also observed, which helps to stabilize the ligand within the pocket. ekb.eg

Another well-studied example is Uracil-DNA Glycosylase (UNG), a key enzyme in DNA repair that removes misincorporated uracil from DNA. The enzyme possesses a highly specific uracil-binding pocket that enables it to recognize and excise the uracil base. mdpi.comnih.gov This recognition is so precise that the enzyme can distinguish uracil from thymine (B56734), which differs by only a single methyl group.

The table below summarizes key interactions between uracil derivatives and their target enzymes as identified in various research models.

| Target Enzyme/Protein | Key Binding Pocket Residues | Type of Interactions Observed |

| HIV-1 Capsid (CA) Protein | Asn53, Leu56, Asn57, Gln63, Met66, Lys70 | Hydrophobic interactions, Hydrogen bonds |

| HIV-1 Reverse Transcriptase (RT) | (Allosteric Pocket) | Hydrophobic interactions, van der Waals forces |

| Uracil-DNA Glycosylase (UNG) | Gln144, Phe158, Asn204 | Hydrogen bonds, π–π stacking, σ–π dative interactions |

Influence of Substituent Effects on Molecular Recognition

SAR studies have demonstrated that even minor chemical modifications to the this compound scaffold can dramatically alter its binding affinity and biological activity. The nature, size, and position of these substituents determine how the molecule fits within the binding pocket and interacts with key residues.

Extensive research on pyrimidinedione derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has provided clear SAR insights. nih.gov Key findings from these studies include:

N-1 Position: Substitution with homocyclic moieties like cyclopropyl (B3062369) or phenyl significantly enhances antiviral activity against both HIV-1 and HIV-2. nih.gov

Linker Group: The addition of a methyl linker between the N-1 cyclic group and the pyrimidinedione ring contributes positively to the compound's activity. nih.gov

C-6 Position: The addition of a benzoyl group at the C-6 position of the uracil ring has been shown to have the greatest contribution to antiviral potency. nih.gov

One of the most potent analogues identified through these modifications is 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione, which exhibited a therapeutic index greater than 2,000,000 in research models. nih.gov These findings underscore how molecular recognition is highly dependent on the specific pattern of substituents around the core pyrimidine (B1678525) ring. nih.govpnas.org

The following table details the structure-activity relationships for these HIV-1 Reverse Transcriptase inhibitors.

| Position on Uracil Ring | Favorable Substituents for Activity | Contribution to Molecular Recognition |

| N-1 | Cyclopropyl, Phenyl, 1- or 3-cyclopenten-1-yl | Enhances fit into the allosteric binding pocket, increasing inhibitory action against HIV-1 and HIV-2. nih.gov |

| Linker at N-1 | Methyl linker between cyclic moiety and N-1 | Provides optimal spacing and orientation for binding within the pocket. nih.gov |

| C-5 | Isopropyl | Contributes to hydrophobic interactions within the binding site. nih.gov |

| C-6 | Benzoyl (e.g., 3,5-dimethylbenzoyl) | Significantly increases antiviral potency, likely through strong interactions with pocket residues. nih.gov |

Mechanistic Basis of Biological Activity Modulations

The therapeutic and research applications of this compound derivatives stem from their ability to modulate the function of key cellular enzymes. By inhibiting these enzymes, they can disrupt critical metabolic pathways, such as nucleic acid synthesis and cell cycle progression.

Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, Reverse Transcriptase, Cyclin-Dependent Kinases) in Research Models

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govresearchgate.net The well-known derivative 5-Fluorouracil (5-FU) acts as a potent TS inhibitor. stackexchange.com Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), mimics the natural substrate dUMP. FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. researchgate.net The presence of the highly electronegative fluorine atom at the C-5 position prevents the methylation reaction from proceeding to completion, effectively stalling the enzyme in a covalently bound state and blocking dTMP synthesis. nih.govstackexchange.com This inhibition leads to a depletion of dTTP and an accumulation of dUTP, disrupting the balance of nucleotide pools required for DNA replication. nih.govelifesciences.org

Reverse Transcriptase (RT): Many this compound derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNRTIs bind to a distinct, allosteric hydrophobic pocket located near the active site of the HIV-1 RT. researchgate.netwikipedia.org This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase function. wikipedia.org This mechanism effectively blocks the conversion of the viral RNA genome into DNA, a critical step in the retroviral replication cycle. nih.govwikipedia.org

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a target for cancer research. nih.govresearchgate.net Certain synthetic uracil derivatives have been shown to exert antitumor activity by modulating CDK pathways. For example, the compound (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil was found to arrest cancer cells in the G0/G1 and G2/M phases of the cell cycle. This effect was attributed to a decrease in the expression of the proteins cyclin D1 and Cdk1, alongside an increase in the expression of the CDK inhibitor proteins p21 and p27. researchgate.netnih.gov Most small molecule CDK inhibitors act as ATP-competitive agents, binding to the ATP pocket of the kinase and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb), thereby halting cell cycle progression. nih.govyoutube.com

| Target Enzyme | Derivative Class/Example | Mechanism of Inhibition |

| Thymidylate Synthase | 5-Fluorouracil (as FdUMP) | Binds to the active site and forms a stable, covalent ternary complex with the enzyme and a cofactor, blocking dTMP synthesis. researchgate.netstackexchange.com |

| Reverse Transcriptase | N-1 and C-6 substituted pyrimidinediones | Binds to an allosteric (non-active) site, inducing a conformational change that inactivates the enzyme. nih.govwikipedia.org |

| Cyclin-Dependent Kinases | (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil | Reduces expression of Cyclin D1/Cdk1 and increases p21/p27, leading to cell cycle arrest. researchgate.net Generally ATP-competitive. nih.gov |

Interference with Nucleic Acid Metabolism in Research Models

The inhibition of enzymes like thymidylate synthase by uracil derivatives has profound downstream effects on nucleic acid metabolism. The primary consequence of TS inhibition is the severe imbalance of the deoxynucleotide pools, specifically a decrease in cellular dTTP levels and a sharp increase in dUTP levels. elifesciences.orgnih.gov

This perturbation has two major impacts on DNA integrity:

Uracil Misincorporation: With a high dUTP/dTTP ratio, DNA polymerases can mistakenly incorporate uracil into newly synthesized DNA in place of thymine. nih.govoup.com

Futile Repair Cycles: The incorporated uracil is recognized as damage and is targeted for removal by the base excision repair (BER) pathway, initiated by the enzyme Uracil-DNA Glycosylase (UNG). nih.govnih.gov However, during the repair synthesis step, the persistent lack of dTTP and high levels of dUTP can lead to the re-incorporation of uracil. This creates a "futile cycle" of uracil incorporation and excision. nih.govnih.gov

The accumulation of single-strand break intermediates during these futile repair cycles can lead to the formation of more cytotoxic double-strand breaks, ultimately triggering programmed cell death (apoptosis). nih.gov Therefore, the interference with nucleic acid metabolism by this compound derivatives is a central mechanism behind their biological activity in various research models. elifesciences.org

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 3h,5h Pyrimidinedione Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation and Interaction Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of 2,4(3H,5H)-Pyrimidinedione. nih.govresearchgate.net These methods probe the vibrational modes of the molecule, providing a unique fingerprint based on its atomic composition and bonding arrangement.

FT-IR and FT-Raman spectra of uracil (B121893) have been extensively recorded and analyzed. nih.govresearchgate.net The vibrational frequencies observed in these spectra can be assigned to specific molecular motions, such as stretching and bending of the C=O, N-H, and C-H bonds within the pyrimidine (B1678525) ring. For instance, the characteristic C=O stretching vibrations are typically observed in the region of 1600-1750 cm⁻¹, while N-H stretching bands appear around 3100-3400 cm⁻¹. nih.govnih.gov

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to achieve a more precise assignment of the vibrational modes. nih.govnih.gov These computational approaches can model the vibrational frequencies of uracil and its derivatives, aiding in the interpretation of complex spectra. nih.gov

The sensitivity of vibrational spectroscopy to the molecular environment makes it particularly useful for analyzing intermolecular interactions. Changes in the vibrational frequencies, such as shifts in the C=O or N-H stretching bands, can indicate the formation of hydrogen bonds between uracil and other molecules, including water or biomolecules. This allows for a detailed analysis of the specific sites of interaction and the strength of these bonds.

Below is a data table summarizing key vibrational frequencies for this compound (Uracil) from FT-IR and FT-Raman spectroscopy.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| N-H Stretching | ~3100 - 3400 | ~3100 - 3400 |

| C=O Stretching | ~1600 - 1750 | ~1600 - 1750 |

| Ring Stretching | ~1400 - 1600 | ~1400 - 1600 |

| C-H Bending | ~1200 - 1400 | ~1200 - 1400 |

| Ring Breathing | ~700 - 800 | ~700 - 800 |

Note: The exact frequencies can vary depending on the sample state (solid, solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure, conformation, and dynamics of this compound in solution. oup.com Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the chemical environment of each atom in the molecule. acs.org

The ¹H NMR spectrum of uracil displays distinct signals for the protons attached to the pyrimidine ring and the nitrogen atoms. hmdb.ca The chemical shifts of these protons are highly sensitive to their local electronic environment and can be influenced by factors such as solvent and temperature. acs.org For example, the chemical shifts of the N-H protons can provide insights into hydrogen bonding interactions. oup.com

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. acs.org The chemical shifts of the carbonyl carbons (C2 and C4) are particularly informative and can be used to study tautomeric equilibria and interactions at these positions.

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HETCOR), can be used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. researchgate.net Furthermore, NMR can be used to study the dynamic processes of uracil, such as ring puckering and the kinetics of proton exchange. The analysis of NMR relaxation data can provide information on the motional properties of the molecule, which is crucial for understanding its behavior in biological systems.

The following table presents typical ¹H and ¹³C NMR chemical shifts for this compound (Uracil) in DMSO-d₆.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N1-H | ~11.0 | - |

| N3-H | ~11.2 | - |

| C5-H | ~5.5 | ~101 |

| C6-H | ~7.5 | ~142 |

| C2 | - | ~151 |

| C4 | - | ~164 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Mass Spectrometry in Elucidating Reaction Products and Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique that plays a pivotal role in the identification and quantification of this compound, its reaction products, and its metabolites. windows.netnih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of chemical structures.

Various MS-based methods are employed in uracil research. For instance, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of uracil and its metabolites in biological samples such as plasma and serum. windows.netnih.gov These techniques combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection and quantification of even trace amounts of these compounds. researchgate.net

In metabolic studies, LC-MS/MS is instrumental in identifying the products of uracil catabolism, such as dihydrouracil. windows.net This is crucial for understanding the metabolic pathways of uracil and for clinical applications, such as monitoring the activity of enzymes involved in its degradation. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for uracil analysis, often after a derivatization step to increase the volatility of the molecule. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds, aiding in the identification of novel reaction products or metabolites of uracil. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy Studies of this compound Complexes with Biomolecules

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structures of this compound in its solid state and when in complex with biomolecules at atomic or near-atomic resolution. wikipedia.orgnih.gov

X-ray crystallography involves irradiating a crystal of a substance with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This technique has been used to determine the precise bond lengths, bond angles, and crystal packing of uracil and its derivatives. acs.org More importantly, it provides detailed structural information on how uracil interacts with biological macromolecules such as proteins and nucleic acids. For example, X-ray crystallography has been instrumental in visualizing the hydrogen bonding patterns between uracil and amino acid residues in the active sites of enzymes. nih.gov

Cryo-electron microscopy is a rapidly advancing technique that is particularly well-suited for studying the structures of large and flexible biomolecular complexes that are difficult to crystallize. nih.govucl.ac.uk In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. researchgate.net This allows for the structural determination of complexes in a near-native state. While direct high-resolution structural studies of uracil itself by cryo-EM are not typical due to its small size, this technique is invaluable for elucidating the architecture of large protein-RNA complexes where uracil is a key component. vai.orgnih.gov The resulting structural models provide critical insights into the biological functions of these complexes and can guide the design of new therapeutic agents.

Supramolecular Chemistry and Functional Materials Research Involving 2,4 3h,5h Pyrimidinedione

Self-Assembly Principles and Molecular Recognition in Supramolecular Architectures

The ability of molecules to spontaneously organize into ordered structures is a fundamental concept known as self-assembly, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov 2,4(3H,5H)-Pyrimidinedione and its derivatives are exemplary models for studying these principles due to the specific and directional nature of their hydrogen bonds.

The uracil (B121893) structure contains two N-H groups (hydrogen bond donors) and two C=O groups (hydrogen bond acceptors). This arrangement allows for the formation of highly predictable and stable hydrogen-bonded patterns, known as supramolecular synthons. acs.org One of the most common motifs is the cyclic R22(8) synthon, where two uracil molecules form a dimer through a pair of N-H···O hydrogen bonds. acs.orgacs.org These dimeric units can then interconnect to form larger, well-defined assemblies like molecular tapes or sheets. acs.org

The study of 6-substituted uracil derivatives has shown that even with modifications to the core structure, certain hydrogen-bonding patterns remain invariant, demonstrating the robustness of these self-assembly motifs. acs.orgacs.orgfigshare.com This predictability is crucial for the rational design of complex supramolecular architectures.

Molecular recognition, the specific interaction between two or more molecules, is the cornerstone of many biological processes and is a key goal in supramolecular chemistry. fiveable.me The distinct arrangement of hydrogen bond donors and acceptors on the this compound ring allows it to selectively bind with other molecules that have complementary sites. This is the basis for its critical role in the structure of RNA, where it pairs specifically with adenine (B156593). These fundamental principles are harnessed in nanobiotechnology to design systems for applications like targeted drug delivery and biosensors. fiveable.me

Integration of this compound into Novel Material Systems

The principles of self-assembly and molecular recognition inherent to the this compound structure are being applied to the development of advanced functional materials. By incorporating this compound or its functionalized derivatives into larger systems, researchers can impart properties of self-organization and responsiveness.

While the direct integration of simple this compound into conductive polymers is not widely reported, a functional derivative, ureido-pyrimidinone (UPy), has become a key component in the field of supramolecular polymers. researchgate.net The UPy motif is capable of forming strong and specific quadruple hydrogen bonds, leading to a very high dimerization constant. researchgate.net This property is exploited to link polymer chains together through reversible, non-covalent bonds, creating materials that are robust yet capable of dynamic rearrangement.

This supramolecular approach has been used to develop materials with unique properties:

Self-Healing Conductive Polymers: Researchers have synthesized multifunctional conductive polymers incorporating UPy units. These materials can autonomously repair damage, as the mobile polymer chains can realign and reform the hydrogen bonds across a fracture, restoring mechanical and electrical integrity. acs.org Such polymers are being investigated for use as advanced binders in high-capacity silicon anodes for lithium-ion batteries. acs.org

Electrochemical Device Materials: UPy-based supramolecular polymers have been blended with ferrite (B1171679) nanoparticles to create nanocomposites. These materials are being studied for their potential use as energy storage materials in various electrochemical devices.

Responsive Hydrogels: By functionalizing polymers with UPy units, researchers have created supramolecular hydrogels that exhibit responsiveness to external stimuli like temperature, pH, and light, in addition to having self-healing properties. nih.gov

In the area of photovoltaics, polymers are widely used in various components of solar cells, including flexible substrates, charge transport layers, and as additives to control the morphology of the active layer. plastics-technology.comnih.gov Organic solar cells, in particular, rely on polymer-based materials. plastics-technology.comresearchgate.net While the specific use of this compound in the active photovoltaic layer is not a common strategy, the principles of supramolecular assembly driven by hydrogen-bonding units like UPy represent a promising research direction for creating highly ordered and efficient active layers for next-generation solar devices. miragenews.com

A significant application of this compound is in the formulation of advanced, environmentally friendly electroplating baths. It serves as a key component in cyanide-free silver plating solutions, addressing the high toxicity of traditional cyanide-based baths. utsunomiya-u.ac.jpsquarespace.com

In these formulations, this compound acts as a complexing agent. researchgate.netresearchgate.net It binds with silver ions in the alkaline solution to form a stable complex. utsunomiya-u.ac.jpresearchgate.net This complexation is crucial for controlling the electrochemical deposition of silver onto substrates like copper and nickel. researchgate.netresearchgate.net Research has shown that uracil-based baths can produce semi-bright to mirror-bright silver deposits, particularly with the inclusion of additives such as polyethyleneimine (PEI), which helps to refine the grain size of the deposited silver. researchgate.net

Key findings from research into uracil-based silver electroplating include:

High Current Efficiency: Cyanide-free silver solutions formulated with uracil and 5,5-dimethylhydantoin (B190458) (DMH) can achieve high cathode current efficiency, comparable to traditional cyanide baths. researchgate.netresearchgate.net

Good Adhesion: Mirror-bright and well-adhering silver deposits can be obtained on copper substrates without the need for a separate "strike" plating process, which is often required in traditional methods. researchgate.net

Slow Displacement Rate: The electrochemical displacement of silver by a less noble metal like copper is significantly slower in uracil-based baths compared to cyanide baths, which contributes to better deposit quality. researchgate.net

The table below summarizes typical compositions of cyanide-free silver electroplating baths investigated in research studies.

| Component | Function | Concentration Range (Example) | Reference |

|---|---|---|---|

| Silver Nitrate (AgNO₃) | Source of Silver Ions | 0.1 - 0.15 mol/L | google.com |

| This compound (Uracil) | Primary Complexing Agent | 0.1 mol/L | google.com |

| Potassium Hydroxide (B78521) (KOH) | pH Adjustment / Electrolyte | To pH 13 | utsunomiya-u.ac.jp |

| Polyethyleneimine (PEI) | Additive (Grain Refiner/Brightener) | 0.002 g/L | researchgate.netgoogle.com |

| 5,5-dimethylhydantoin (DMH) | Co-complexing Agent | Not specified | researchgate.net |

Furthermore, pyrimidine (B1678525) derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic environments, suggesting another potential application within this field. researchgate.net

Emerging Research Directions and Future Perspectives on 2,4 3h,5h Pyrimidinedione

Advanced Bio-conjugation and Chemical Biology Applications

The uracil (B121893) scaffold is proving to be a versatile platform for advanced bio-conjugation and chemical biology applications. Its ability to undergo various chemical reactions, including alkylation, nitration, and oxidation, allows for the precise modification of the pyrimidine (B1678525) ring. byjus.comwikipedia.org This chemical tractability is being exploited to synthesize novel uracil derivatives with tailored biological activities.

A significant area of application is in the development of antiviral and antimicrobial agents. Researchers have synthesized numerous 5-substituted uracil derivatives that demonstrate inhibitory activity against a range of pathogens, including the human immunodeficiency virus (HIV), herpes family viruses, and mycobacteria. researchgate.netmdpi.com These studies often involve creating libraries of related compounds to establish detailed structure-activity relationships (SAR), which are crucial for optimizing therapeutic potential. mdpi.com For instance, 5'-norcarbocyclic analogues of uridine (B1682114) derivatives have shown a wide spectrum of activity, highlighting the importance of the substituent at the 5-position of the uracil ring for biological function. mdpi.com

Furthermore, the uracil moiety is a key component in the synthesis of prodrugs and therapeutic agents. The anticancer drug 5-fluorouracil, a synthetic analogue of uracil, functions by inhibiting RNA synthesis and blocking the growth of cancerous cells. wikipedia.orgchemeurope.com This established application has inspired further research into using the uracil backbone to deliver therapeutic agents or to act as a pharmacophore in newly designed drugs targeting various diseases. chemicalbook.com The development of these conjugates and derivatives underscores the potential of uracil as a foundational structure in medicinal chemistry and chemical biology.

Application of Machine Learning and Artificial Intelligence in 2,4(3H,5H)-Pyrimidinedione Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing research into this compound, particularly in diagnostics and drug discovery. These computational tools are capable of analyzing vast and complex biological datasets to uncover patterns and relationships that would be imperceptible through traditional analysis. opendentistryjournal.com

One of the most promising applications is in the field of oncology. Uracil has been identified as a significant metabolic biomarker in the tumor microenvironment of certain cancers, such as Oral Squamous Cell Carcinoma (OSCC). opendentistryjournal.com Elevated uracil levels in tumor samples are strongly associated with metastasis. opendentistryjournal.com AI and ML algorithms, including deep learning, support vector machines (SVM), and random forests, are being employed to analyze metabolomics data and identify uracil-based expression patterns for early cancer detection and improved diagnostic accuracy. opendentistryjournal.comnih.gov Predictive models built using these techniques can forecast cancer progression and survival rates based on uracil levels, offering a powerful tool for personalized medicine. opendentistryjournal.com

AI is also accelerating the process of drug discovery involving uracil derivatives. By integrating multi-omics data—spanning metabolomics, genomics, and transcriptomics—AI models can correlate uracil levels with specific genetic mutations and gene expression profiles. opendentistryjournal.com This comprehensive view allows for the identification of novel therapeutic targets and the design of new bioactive compounds based on the uracil scaffold. mdpi.com Unsupervised learning techniques can sift through this data to discover new biomarkers by revealing previously unknown metabolic patterns. opendentistryjournal.com

Table 1: Application of AI/ML in Uracil Research

| AI/ML Technique | Application in Uracil Research | Research Area |

| Deep Learning, SVM | Analyzing complex metabolomics data to identify patterns in uracil expression for early cancer detection. opendentistryjournal.com | Cancer Diagnostics |

| Random Forest, Logistic Regression | Developing predictive models to forecast cancer progression and survival rates based on uracil levels. opendentistryjournal.com | Prognostics |

| Unsupervised Learning (Clustering) | Integrating multi-omics data to discover novel biomarkers and metabolic patterns related to uracil. opendentistryjournal.com | Biomarker Discovery |

| Generative AI Models | Designing novel uracil-based chemical structures with desired bioactive properties for drug discovery. mdpi.comyoutube.com | Drug Design |

Development of Novel Research Probes and Tools Based on this compound

The presence of uracil in DNA (U-DNA) is typically a result of cytosine deamination or misincorporation of dUTP during replication and is often associated with DNA damage. nih.govnih.gov This characteristic has been ingeniously repurposed for the development of novel research probes and tools to study genomic integrity and cellular processes.

Scientists have engineered sophisticated sensor proteins to detect and visualize uracil within DNA strands both in vitro and in situ. nih.govoup.com A prominent example is the use of a catalytically inactive version of Uracil-DNA Glycosylase (UNG), the enzyme that naturally excises uracil from DNA. nih.govoup.com This inactive UNG protein can bind to uracil in the genome without removing it, acting as a specific tag. By attaching reporter molecules, such as fluorescent proteins or affinity tags (e.g., FLAG-tag), to this sensor, researchers can pinpoint the location of uracil in the genome. nih.gov

These "U-DNA sensors" have enabled the development of powerful molecular biology techniques. For instance, they are used in sensitive labeling methods that allow for the quantitative and qualitative assessment of uracil levels in DNA. oup.com Furthermore, these tools have been adapted for advanced microscopic applications. Using confocal and super-resolution microscopy, researchers can now visualize the distribution of genomic uracil within individual cells, providing unprecedented insights into its spatio-temporal dynamics. nih.gov This approach has been used to show how chemotherapeutic treatments can alter the distribution patterns of uracil in the DNA of human cells, shifting its presence from heterochromatic regions to more active chromatin areas. nih.gov These uracil-based probes and detection systems represent a significant technological advance for studying DNA repair, epigenetic modifications, and the mechanisms of anticancer drugs. nih.gov

Table 2: Research Probes and Tools Based on Uracil Detection

| Probe/Tool Name | Core Component | Function | Application |

| U-DNA Sensor | Catalytically inactive UNG protein nih.govoup.com | Binds specifically to uracil moieties in DNA without excision. | In vitro and in situ detection and quantification of genomic uracil. oup.com |

| FLAG-ΔUNG-SNAP Sensor | Inactive UNG fused with affinity (FLAG) and SNAP tags. nih.gov | Allows for visualization of genomic uracil via immunofluorescence and advanced microscopy. | High-resolution imaging (confocal, dSTORM) of uracil distribution patterns in cellular DNA. nih.gov |

| U-DNA Sequencing | UNG-based enzymatic treatment coupled with NGS. nih.gov | Genome-wide mapping of uracil at single-base resolution. | Studying the distribution of uracil across the genome in response to drug treatments or in disease states. nih.gov |

Q & A

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >99% purity for halogenated derivatives .

- NMR : Assign peaks via 2D experiments (COSY, HSQC) to distinguish regioisomers (e.g., 5- vs. 6-substituted) .

- HRMS : Confirm molecular formulas (e.g., C7H10N2O2 for 5-propyl derivatives; exact mass = 154.074234) .

What role does this compound play in riboflavin biosynthesis?

Advanced

In Bacillus subtilis, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP) is a key intermediate. Methodologies to study this include:

- Genetic Screening : Use dual transposon sequencing (Dual Tn-seq) to identify negative genetic interactions (e.g., ribU transporter knockout disrupts ArP flux) .

- Enzyme Assays : Purify ArPP phosphatases and measure activity via LC-MS quantification of ArP .

How to design fluorinated analogs for enhanced bioactivity?

Advanced

Fluorination at strategic positions (e.g., 5-F) improves metabolic stability and binding affinity:

- Stereoselective Synthesis : Attach 2-fluoro-arabinofuranosyl groups via SN2 displacement, as in antiviral nucleosides .

- Crystallography : Resolve fluorine’s impact on base-pairing using X-ray structures (e.g., 5-fluoro-uracil in DNA duplexes) .

Optimization : Screen analogs against target enzymes (e.g., thymidylate synthase) using IC50 assays .

What safety protocols are critical for handling reactive derivatives?

Q. Basic